molecular formula C20H17NO B12048843 N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide CAS No. 32317-23-0

N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide

Cat. No.: B12048843
CAS No.: 32317-23-0
M. Wt: 287.4 g/mol
InChI Key: SSWNJXZKFXQOKV-UHFFFAOYSA-N
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Description

N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide typically involves the coupling of biphenyl derivatives with benzamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its hydrophobicity, making it more effective in interacting with hydrophobic targets in biological systems .

Properties

CAS No.

32317-23-0

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-methyl-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C20H17NO/c1-15-9-5-6-12-17(15)20(22)21-19-14-8-7-13-18(19)16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22)

InChI Key

SSWNJXZKFXQOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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